molecular formula C21H27ClN2O2 B12739031 Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride CAS No. 130533-81-2

Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride

Cat. No.: B12739031
CAS No.: 130533-81-2
M. Wt: 374.9 g/mol
InChI Key: VOQXDASPEBHMQH-UHFFFAOYSA-N
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Description

Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a carbamic acid ester linked to a piperidinylmethyl group and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride typically involves the reaction of 2,6-dimethylphenyl isocyanate with 2-(1-piperidinylmethyl)phenol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the ester bond. The reaction mixture is then purified to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester
  • Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, hydrochloride

Uniqueness

Carbamic acid, (2,6-dimethylphenyl)-, 2-(1-piperidinylmethyl)phenyl ester, monohydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

CAS No.

130533-81-2

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

IUPAC Name

[2-(piperidin-1-ylmethyl)phenyl] N-(2,6-dimethylphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H26N2O2.ClH/c1-16-9-8-10-17(2)20(16)22-21(24)25-19-12-5-4-11-18(19)15-23-13-6-3-7-14-23;/h4-5,8-12H,3,6-7,13-15H2,1-2H3,(H,22,24);1H

InChI Key

VOQXDASPEBHMQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)OC2=CC=CC=C2CN3CCCCC3.Cl

Origin of Product

United States

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